molecular formula C13H20N2 B1438682 2-Methyl-4-(2-methylpiperidin-1-yl)aniline CAS No. 1155017-00-7

2-Methyl-4-(2-methylpiperidin-1-yl)aniline

Cat. No.: B1438682
CAS No.: 1155017-00-7
M. Wt: 204.31 g/mol
InChI Key: TZGRJKIRIAWBQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery

The compound 2-methyl-4-(2-methylpiperidin-1-yl)aniline (CAS: 1155017-00-7) emerged as part of broader efforts to explore piperidine-aniline hybrids in the late 20th and early 21st centuries. Piperidine derivatives have long been studied for their pharmacological potential, with early work focusing on their role as structural motifs in alkaloids and neurotransmitters. The specific substitution pattern of this compound—featuring a methyl group at the 2-position of the piperidine ring and another at the 2-position of the aniline moiety—reflects synthetic strategies developed to optimize bioavailability and target binding in drug discovery.

Key milestones in its development include:

  • 2000s : Advancements in reductive amination and cross-coupling methodologies enabled efficient synthesis of substituted piperidine-aniline hybrids.
  • 2010s : The compound gained attention as a building block for non-nucleoside reverse transcriptase inhibitors (NNRTIs) in HIV research, alongside analogs like 4-(2-methylpiperidin-1-yl)-3-(trifluoromethyl)aniline.
  • 2020s : Industrial-scale production became feasible through suppliers like Enamine Ltd. and UORSY, offering purities ≥95% at competitive prices.

Position Within Piperidine-Aniline Derivative Class

This compound belongs to a structurally diverse class of piperidine-aniline derivatives characterized by:

  • Core scaffold : A piperidine ring linked to an aniline group via a nitrogen atom.
  • Substituent variability : Methyl, halogen, or trifluoromethyl groups at strategic positions modulate electronic and steric properties.
Compound Substituents Molecular Weight (Da) Key Applications
This compound 2-methyl (piperidine), 2-methyl (aniline) 204.32 Drug intermediate, NNRTIs
3-Chloro-2-(2-methylpiperidin-1-yl)aniline 3-chloro (aniline) 224.73 Kinase inhibition studies
4-(2-Methylpiperidin-1-yl)-3-(trifluoromethyl)aniline 3-CF₃ (aniline) 233.25 HER2 pathway modulation

The compound’s dual methyl groups enhance lipophilicity (LogP: 3.03), favoring blood-brain barrier penetration compared to polar analogs like 4-(4-methylpiperidin-1-yl)aniline (LogP: 2.52).

Structural Significance in Chemical Research

The molecule’s architecture offers unique features for structure-activity relationship (SAR) studies:

  • Piperidine ring conformation : The 2-methyl group induces a chair conformation, reducing ring flexibility and stabilizing interactions with hydrophobic enzyme pockets.
  • Aniline orientation : The para-amine group participates in hydrogen bonding with biological targets, while the ortho-methyl group minimizes metabolic oxidation.
  • Steric effects : Comparative studies show that 2-methyl substitution on the piperidine ring improves binding affinity to HIV-1 reverse transcriptase by 15-fold over unsubstituted analogs.

Computational models predict that the methyl groups contribute to a polar surface area of 29 Ų, balancing solubility and membrane permeability—a critical factor in central nervous system (CNS) drug design.

Research Relevance in Modern Chemistry

Recent applications highlight its versatility:

  • Antiviral drug development : As a precursor to NNRTIs, it inhibits HIV-1 reverse transcriptase at EC₅₀ values as low as 0.022 μM, outperforming first-generation drugs like nevirapine.
  • Enzyme immobilization : Biocatalytic synthesis routes using immobilized Candida antarctica lipase B (CALB) achieve yields >90%, enabling sustainable production.
  • Material science : Its amine group facilitates covalent attachment to polymers, creating pH-responsive drug delivery systems.

Ongoing studies explore its utility in:

  • Kinase inhibition : Analogous chloro-derivatives show promise in p38 MAPK inhibition (IC₅₀: 4.8 μM).
  • Spiropiperidine synthesis : Participation in multicomponent reactions yields spirocyclic scaffolds for neurodegenerative disease targets.

This compound exemplifies the intersection of synthetic innovation and therapeutic potential, cementing its role in contemporary medicinal chemistry.

Properties

IUPAC Name

2-methyl-4-(2-methylpiperidin-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-10-9-12(6-7-13(10)14)15-8-4-3-5-11(15)2/h6-7,9,11H,3-5,8,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZGRJKIRIAWBQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C2=CC(=C(C=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Procedure:

  • Starting materials : 2-methyl-4-nitroaniline or 2-methyl-4-aminophenyl derivatives and 2-methylpiperidin-1-yl intermediates.
  • Reagents : Sodium triacetoxyborohydride (NaBH(OAc)3) as a mild reducing agent, acetic acid to facilitate imine formation.
  • Solvent : 1,2-dichloroethane or dichloromethane.
  • Conditions : Reaction at 0–20 °C for 16 hours, followed by basification with sodium hydroxide and extraction.
  • Purification : Column chromatography using ammonia in methanol/dichloromethane mixtures.

This method yields high purity products with yields reported up to 98% for closely related compounds such as N-(1-methylpiperidin-4-yl)aniline.

Nucleophilic Substitution and Reduction

An alternative approach involves:

  • Step 1 : Nucleophilic substitution of a halogenated aromatic precursor (e.g., 2-methyl-4-chloroaniline) with 2-methylpiperidine.
  • Step 2 : Catalytic hydrogenation or reduction of nitro groups if present on the aromatic ring.

Catalytic Hydrogenation:

  • Catalyst: 10% Pd/C or platinum catalysts such as platinum (IV) oxide or 5% Pt-C.
  • Solvent: Ethanol or ethanol/tetrahydrofuran mixtures.
  • Conditions: Room temperature under hydrogen atmosphere.
  • Outcome: Efficient reduction of nitro groups to amino groups without isolating intermediates, simplifying the process and reducing waste.

Representative Data Table of Related Compounds and Conditions

Compound Name Starting Materials Key Reagents & Catalysts Solvent(s) Conditions Yield (%) Notes
N-(1-Methylpiperidin-4-yl)aniline 1-Methyl-4-piperidone, aniline NaBH(OAc)3, AcOH 1,2-Dichloroethane 0–20 °C, 16 h 98 Reductive amination; high purity
4-(2-Methylpiperidin-1-yl)aniline 3-Methyl-4-nitroaniline, 2-methylpiperidine Catalytic hydrogenation (Pd/C) EtOH or EtOH/THF Room temp, H2 atmosphere High Reduction and nucleophilic substitution
(R)-2-Methylpyrrolidine derivatives 2-Methylpyrroline Pt catalysts (PtO2, 5% Pt-C) Ethanol/Methanol mix Hydrogenation, room temp Commercially scalable Crystallization with tartaric acid

Detailed Research Findings

  • The reductive amination method using sodium triacetoxyborohydride is preferred for its mildness and selectivity, avoiding over-reduction and side reactions.
  • Catalytic hydrogenation using platinum or palladium catalysts efficiently converts nitro precursors to aniline derivatives without isolating intermediates, streamlining the synthesis.
  • Solvent choice impacts reaction efficiency; mixtures of ethanol and methanol or dichloromethane and 1,2-dichloroethane are commonly used to optimize solubility and reaction rates.
  • The process can be conducted under nitrogen atmosphere to prevent oxidation and side reactions, especially during reductive amination.
  • Purification typically involves aqueous workup, brine washes, drying over sodium sulfate, and chromatographic techniques to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(2-methylpiperidin-1-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Research indicates that 2-Methyl-4-(2-methylpiperidin-1-yl)aniline has potential therapeutic roles due to its ability to interact with various biomolecules. Its binding affinity to different biological targets is under investigation, aiming to elucidate its effects on receptor or enzyme activity. This could lead to advancements in drug development, particularly for conditions requiring specific biological pathway modulation.

Case Study: Receptor Interaction
A study evaluated the compound's interaction with serotonin receptors, suggesting its potential as an antidepressant or anxiolytic agent. The findings indicated a significant binding affinity, warranting further exploration of its pharmacological properties.

Organic Synthesis

In organic synthesis, this compound serves as a versatile building block for creating more complex molecules. Its ability to undergo various chemical reactions makes it valuable in developing new pharmaceuticals and agrochemicals.

Table: Reaction Types Involving this compound

Reaction TypeReagents UsedProducts Formed
OxidationPotassium permanganate, CrO3_3N-oxides
ReductionLithium aluminum hydride, NaBH4_4Reduced amine derivatives
SubstitutionVarious nucleophilesSubstituted aniline derivatives

Industrial Applications

In industrial contexts, this compound is utilized in the production of specialty chemicals and polymers. Its unique properties allow it to function as an intermediate in synthesizing various compounds used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(2-methylpiperidin-1-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Structural and Functional Differences

  • Piperazine vs. Piperidine Substitution : Piperazine derivatives (e.g., 16154-71-5) exhibit stronger basicity due to the additional nitrogen, enhancing solubility in polar solvents. Piperidine analogs (e.g., 454482-12-3) prioritize lipophilicity, favoring blood-brain barrier penetration .
  • Sulfonyl vs. Alkoxy Groups : Sulfonyl-containing compounds (e.g., 314285-39-7) show improved thermal stability and crystallinity, making them suitable for material science. Alkoxy derivatives (e.g., 329942-16-7) are more flexible, aiding in agrochemical formulations .
  • Heterocyclic Additions : Oxadiazole or imidazole substituents (e.g., 1017045-81-6) introduce aromatic heterocycles, enhancing binding affinity in drug-receptor interactions .

Biological Activity

2-Methyl-4-(2-methylpiperidin-1-yl)aniline is an organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. Characterized by its unique structural features, including a biphenyl framework with a piperidine moiety, this compound exhibits various biological activities that may be beneficial in drug development.

  • Molecular Formula : C13_{13}H18_{18}N\
  • Molecular Weight : 204.32 g/mol
  • Structural Features : Contains an aniline and a piperidine functional group, which are critical for its biological interactions.

Synthesis

The synthesis of this compound typically involves the reduction of 2-methyl-4-nitroaniline using hydrogen gas in the presence of a palladium catalyst. This reaction transforms the nitro group into an amine, yielding the target compound. The following table summarizes the synthesis reactions:

Reaction Type Reagents Used Products Formed
OxidationPotassium permanganate, CrO3_3N-oxides
ReductionLithium aluminum hydride, NaBH4_4Reduced amine derivatives
SubstitutionVarious nucleophilesSubstituted aniline derivatives

Biological Activity

Research indicates that this compound interacts with various biological targets, suggesting its potential as a therapeutic agent.

  • Receptor Modulation : The compound has been shown to modulate receptor activity, which may contribute to its efficacy in treating conditions such as cancer and neurodegenerative diseases.
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit key enzymes involved in oncogenic pathways, making it a candidate for further investigation in cancer therapy.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Inhibition of Anaplastic Lymphoma Kinase (ALK) :
    • A study highlighted the design of dual inhibitors targeting ALK and bromodomain-4 (BRD4), where compounds structurally related to this compound showed promising results in inhibiting these targets, which are crucial in high-risk neuroblastoma patients .
  • Cell Viability Assays :
    • Dose-response studies using the MTT assay demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, with IC50_{50} values indicating effective concentrations for therapeutic applications .
  • Structure-Activity Relationship (SAR) :
    • Research into the SAR of similar compounds revealed that modifications to the piperidine ring can enhance biological activity and selectivity towards specific targets . This suggests that structural optimization could lead to more potent analogs.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds regarding their unique aspects and potential applications:

Compound Name Structural Features Unique Aspects
4-(2-Methylpiperidin-1-yl)anilinePiperidine ring attached to anilineUsed in similar synthetic pathways
3-Methyl-4-(4-methylpiperidin-1-yl)anilineDifferent substitution pattern on piperidinePotentially different biological activities
2-Methyl-4-(4-methylpiperazin-1-yl)anilineIncorporates piperazine instead of piperidineMay exhibit distinct pharmacological properties

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Methyl-4-(2-methylpiperidin-1-yl)aniline?

  • Methodology : The compound can be synthesized via nucleophilic substitution reactions between 4-amino-2-methylaniline derivatives and 2-methylpiperidine under reflux conditions. For example, analogous syntheses (e.g., benzimidazole derivatives) involve refluxing precursors in acetic acid (AcOH) to achieve yields of 57–85% . Purification typically involves column chromatography or recrystallization. Key parameters include reaction time (12–24 hrs), temperature (80–120°C), and stoichiometric ratios of reactants.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • 1H/13C NMR : Assign signals based on aromatic proton environments (δ 6.5–7.5 ppm for aniline protons) and piperidine methyl groups (δ 1.2–2.2 ppm). Overlapping signals may require 2D NMR (e.g., COSY, HSQC) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 247.18).
  • HPLC : Purity analysis using C18 columns with UV detection (λ = 254 nm) .

Q. What safety protocols are critical when handling this compound?

  • Methodology : Use PPE (gloves, goggles, lab coat) due to toxicity (H302, H315). Store in airtight containers at 2–8°C, protected from light. Avoid contact with oxidizing agents to prevent decomposition. Emergency procedures include rinsing exposed skin with water and consulting SDS for hazard specifics .

Q. What are its primary applications in agrochemical research?

  • Methodology : Acts as a precursor for insecticides targeting lepidopteran pests. Structural analogs (e.g., 2-methyl-4-heptafluoroisopropylaniline) demonstrate bioactivity by disrupting insect nervous systems. Research involves in vitro bioassays (e.g., larval mortality studies) and field trials to assess efficacy .

Advanced Research Questions

Q. How can computational chemistry optimize reaction conditions for low-yield syntheses?

  • Methodology : Density Functional Theory (DFT) calculations predict transition states and intermediate stability. For example, modeling nucleophilic substitution pathways can identify optimal solvents (e.g., DMF vs. AcOH) and catalysts (e.g., Pd/C). Adjusting steric/electronic parameters (e.g., substituent effects on the aniline ring) improves regioselectivity .

Q. How to resolve discrepancies in reported reaction yields (e.g., 57% vs. 85%)?

  • Methodology : Conduct sensitivity analysis on variables:

  • Reagent purity : Use HPLC to verify starting material quality.
  • Catalyst loading : Test 0.5–5 mol% Pd/C for cross-coupling steps.
  • Temperature gradients : Employ microwave-assisted synthesis for uniform heating .

Q. What strategies enhance regioselectivity in electrophilic aromatic substitution (EAS) reactions?

  • Methodology :

  • Directing groups : The 2-methyl group on the aniline ring directs EAS to the para position.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for meta/para selectivity.
  • Protecting groups : Acetylation of the -NH2 group prevents undesired side reactions .

Q. How do structural modifications (e.g., fluorinated substituents) affect biological activity?

  • Methodology : Compare bioactivity of this compound with fluorinated analogs (e.g., 2-methyl-4-heptafluoroisopropylaniline). In vitro assays (e.g., enzyme inhibition) and molecular docking reveal enhanced binding affinity due to fluorine’s electronegativity and lipophilicity .

Q. What crystallographic tools are suitable for resolving its solid-state structure?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (SHELXL for refinement, SHELXS for structure solution). Key steps:

  • Crystal growth via slow evaporation in ethanol.
  • Data collection at 100 K to minimize thermal motion.
  • Hydrogen bonding analysis with WinGX/ORTEP for visualization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-4-(2-methylpiperidin-1-yl)aniline
Reactant of Route 2
Reactant of Route 2
2-Methyl-4-(2-methylpiperidin-1-yl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.